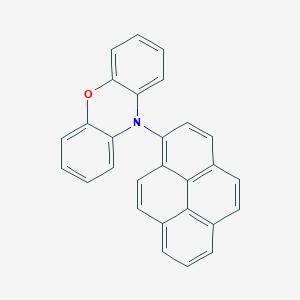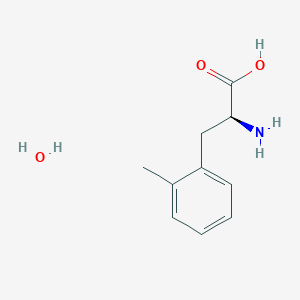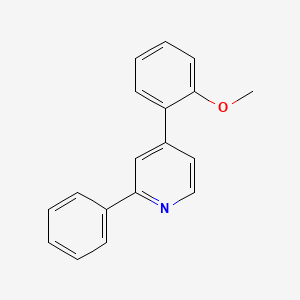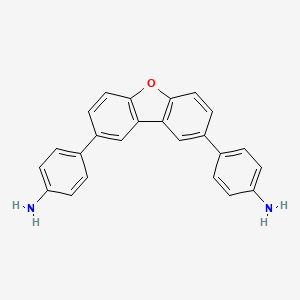
4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides and oxadiazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Benzoylation: The oxadiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group.
Amidation: Finally, the ethoxyphenyl group is introduced through an amidation reaction, where the oxadiazole derivative is reacted with 4-ethoxybenzoic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-(4-ethoxyphenyl)benzamide
- N-(4-ethoxyphenyl)-4-oxadiazolylbenzamide
- 4-benzoyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
4-benzoyl-N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both benzoyl and ethoxyphenyl groups attached to the oxadiazole ring. This structural combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
1170873-08-1 |
|---|---|
Molecular Formula |
C24H19N3O4 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-benzoyl-N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H19N3O4/c1-2-30-20-14-12-19(13-15-20)23-26-27-24(31-23)25-22(29)18-10-8-17(9-11-18)21(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,25,27,29) |
InChI Key |
XMBASFNRXRRDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Chloro-10,10-dimethylpentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14(19),15,17,20-decaene](/img/structure/B14118763.png)


![9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14118785.png)
![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)


![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)


![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)

